molecular formula C12H14N2 B112847 2,3,4,9-tetrahydro-1H-carbazol-3-amine CAS No. 61894-99-3

2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cat. No.: B112847
CAS No.: 61894-99-3
M. Wt: 186.25 g/mol
InChI Key: UFRCIKMHUAOIAT-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazol-3-amine is an organic compound with the molecular formula C₁₂H₁₄N₂ It is a derivative of carbazole, a tricyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves the Fischer indole synthesis. This method includes the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core. The amine group is then introduced through subsequent functionalization steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by purification processes such as recrystallization or chromatography to achieve the desired purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,4,9-Tetrahydro-1H-carbazol-3-amine has a broad spectrum of applications in scientific research:

Comparison with Similar Compounds

    1,2,3,4-Tetrahydrocarbazole: Lacks the amine group at the 3-position.

    3-Amino-1,2,3,4-tetrahydrocarbazole: Similar structure but different substitution pattern.

    6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Methyl group at the 6-position.

Uniqueness: 2,3,4,9-Tetrahydro-1H-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group at the 3-position allows for diverse functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRCIKMHUAOIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494195
Record name 2,3,4,9-Tetrahydro-1H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61894-99-3
Record name 2,3,4,9-Tetrahydro-1H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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